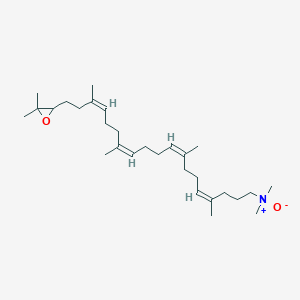
Nereistoxin oxalate
概要
説明
Nereistoxin oxalate is a naturally occurring neurotoxin derived from the marine annelid worm Lumbriconereis heteropoda. It was first isolated in 1934 and has since been studied for its potent insecticidal properties. The compound is known for its ability to block nicotinic acetylcholine receptors, making it highly toxic to insects. This compound is the active form of the synthetic insecticide Cartap, which is widely used in agriculture.
作用機序
Target of Action
Nereistoxin Oxalate primarily targets the nicotinic acetylcholine receptor (nAChR) . This receptor is a type of ionotropic receptor that is activated by the neurotransmitter acetylcholine. It plays a crucial role in transmitting signals in the nervous system.
Mode of Action
This compound acts by blocking the nAChR . At higher concentrations, depolarization of the postsynaptic membrane and axonal depolarization are observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By blocking the nAChR, this compound disrupts the normal functioning of this pathway, leading to a decrease in the transmission of signals in the nervous system .
Result of Action
The primary result of this compound’s action is a disruption in the transmission of signals in the nervous system . This is due to its blocking effect on the nAChR, which leads to a decrease in synaptic transmission . At higher concentrations, this compound can cause depolarization of the postsynaptic membrane and axonal depolarization .
生化学分析
Biochemical Properties
Nereistoxin Oxalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to induce aggregation of gold nanoparticles, which is a result of electrostatic interactions and strong Au–S covalent bonds . This interaction provides a basis for the visual and colorimetric determination of total this compound-related insecticide residues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Nereistoxin oxalate can be synthesized through several methods. One common approach involves the reaction of nereistoxin with oxalic acid to form the oxalate salt. The reaction is typically carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization.
Industrial Production Methods: In industrial settings, this compound is produced by reacting nereistoxin with oxalic acid in large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to various purification steps, including filtration and crystallization, to obtain the final compound.
化学反応の分析
Types of Reactions: Nereistoxin oxalate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield reduced forms of nereistoxin.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in an alcohol or aqueous medium.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in organic solvents.
Major Products:
Oxidation Products: Various oxidized forms of nereistoxin.
Reduction Products: Reduced forms of nereistoxin.
Substituted Derivatives: Compounds with different substituents replacing the original functional groups.
科学的研究の応用
Nereistoxin oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of neurotoxicity and receptor binding.
Biology: Employed in research on insect physiology and neurobiology due to its potent insecticidal properties.
Medicine: Investigated for its potential use in developing new insecticides and neuroactive drugs.
Industry: Utilized in the formulation of commercial insecticides such as Cartap, which is used to control pests in agriculture.
類似化合物との比較
Nereistoxin oxalate is unique in its mode of action compared to other insecticides. Similar compounds include:
Thiosultap Sodium: Another nereistoxin analogue used as an insecticide.
Thiocyclam: A nereistoxin derivative with similar insecticidal properties.
Cartap: The commercial insecticide that metabolizes to nereistoxin in insects.
Bensultap: Another nereistoxin-related insecticide.
Compared to these compounds, this compound is distinguished by its specific binding affinity to nicotinic acetylcholine receptors and its potent neurotoxic effects on insects.
特性
IUPAC Name |
N,N-dimethyldithiolan-4-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.C2H2O4/c1-6(2)5-3-7-8-4-5;3-1(4)2(5)6/h5H,3-4H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHWFFMDTBCNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CSSC1.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936786 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-52-3 | |
| Record name | Oxalic acid--N,N-dimethyl-1,2-dithiolan-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nereistoxin Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nereistoxin interact with nicotinic acetylcholine receptors, and what is the analytical method used to study this interaction?
A1: Nereistoxin acts as a potent antagonist of nicotinic acetylcholine receptors, effectively blocking cholinergic transmission []. While the exact mechanism remains unclear, several hypotheses are proposed. One possibility is that Nereistoxin undergoes in vivo reduction to dihydronereistoxin, which then targets a disulfide bond within the acetylcholine binding region of the receptor []. Alternatively, Nereistoxin might compete directly with acetylcholine for binding or exert its effects due to the presence of dihydronereistoxin as an impurity in commercially available Nereistoxin oxalate [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


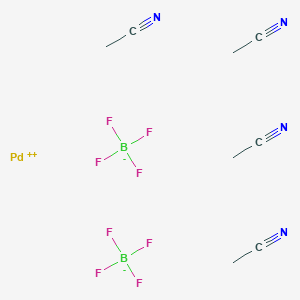

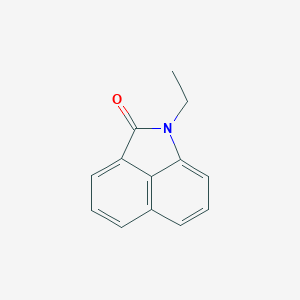
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B154963.png)


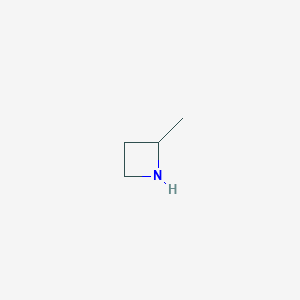
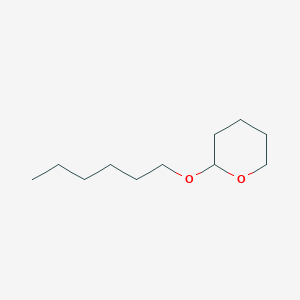

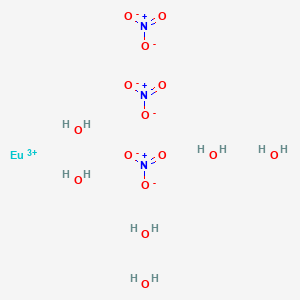
![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)


